3-Thien-2-yl-2-furoic acid is an organic compound characterized by the presence of a thiophene ring and a furan ring, both of which contribute to its unique chemical properties. This compound is classified under the category of heterocyclic carboxylic acids. Its chemical formula is , and it has a molecular weight of approximately 196.23 g/mol. The compound's structure features a furan ring substituted with a thiophene group at the 3-position, which is significant for its reactivity and potential applications in various fields.
3-Thien-2-yl-2-furoic acid can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It falls under the classification of heterocyclic compounds, specifically those containing sulfur (thiophene) and oxygen (furan) in their structure. This classification highlights its relevance in organic synthesis and medicinal chemistry due to the biological activities associated with heterocycles.
The synthesis of 3-thien-2-yl-2-furoic acid typically involves multiple steps, focusing on the formation of the thiophene and furan rings followed by their coupling.
The synthetic route may require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Techniques such as chromatography are commonly employed for purification.
3-Thien-2-yl-2-furoic acid participates in several types of chemical reactions:
Common reagents used in these reactions include Lewis acids for electrophilic substitutions and bases for condensation reactions. Reaction conditions such as temperature and solvent choice play crucial roles in determining the outcome.
The mechanism of action for 3-thien-2-yl-2-furoic acid largely depends on its application but generally involves interactions at the molecular level with biological targets such as enzymes or receptors. The compound's unique structure allows it to form hydrogen bonds and engage in π-stacking interactions, which are critical for biological activity.
3-Thien-2-yl-2-furoic acid has several scientific applications:
Thiophene and furan rings represent privileged heterocyclic scaffolds in medicinal chemistry due to their distinct electronic profiles and versatile bioisosteric capabilities. Thiophene, a sulfur-containing five-membered heterocycle, contributes enhanced metabolic stability and improved binding affinity when replacing phenyl rings, attributed to sulfur's polarizability and participation in weak non-covalent interactions [1]. Its prevalence is evidenced by ranking as the 4th most common sulfur-containing moiety in FDA-approved small molecules over the past decade, with 26 approved drugs incorporating thiophene across diverse therapeutic classes—including antiplatelet agents (ticlopidine), antipsychotics (olanzapine), and anticancer drugs (raltitrexed) [1]. Concurrently, furan derivatives like 2-furoic acid exhibit advantageous physicochemical properties, including moderate water solubility (27.1 g/L) and a pKa of 3.12, facilitating ionization under physiological conditions [2]. These oxygen-containing heterocycles serve as key intermediates in synthesizing furoate esters used in pharmaceuticals such as mometasone furoate (anti-inflammatory) [2].
The strategic fusion of thiophene and furan units generates hybrid systems like 3-Thien-2-yl-2-furoic acid, which leverages complementary electronic characteristics. Thiophene's electron-rich sulfur atom enhances π-stacking interactions, while furan's oxygen atom provides hydrogen-bond accepting capability. This synergy creates a versatile pharmacophore capable of interacting with diverse biological targets. For instance, thiophene-furan hybrids have demonstrated potent activity as CXCR4 chemokine receptor antagonists, where the planar bicyclic system displaces endogenous ligands through π-π stacking with aromatic residues like Tyr116 [5]. The bioisosteric relationship between these heterocycles enables scaffold hopping to optimize drug-like properties; furan rings often serve as isosteric replacements for phenyl or thiophene moieties to fine-tune lipophilicity (LogP) or solubility [3] [9]. Synthetic accessibility further enhances their utility, as evidenced by one-pot reductive amination routes to disubstituted furan-thiophene derivatives and transition-metal-catalyzed methods for functionalization [1] [5].
Table 1: Comparative Electronic Properties of Key Heterocyclic Motifs
Heterocycle | Heteroatom | Dipole Moment (D) | Aromaticity Index | Common Bioisosteric Replacements |
---|---|---|---|---|
Thiophene | S | 0.52 | 88% | Phenyl, furan, pyrrole |
Furan | O | 0.71 | 70% | Phenyl, thiophene, oxazole |
Benzene | None | 0.00 | 100% | Cyclohexyl, pyridine, thiophene |
Bicyclic aromatic carboxylic acids have evolved from natural product-inspired designs to sophisticated synthetic pharmacophores. Early examples include pyromucic acid (2-furoic acid), first isolated in 1780 by Carl Wilhelm Scheele via dry distillation of mucic acid [2]. This discovery marked the inception of furan carboxylic acids in chemistry, though medicinal applications remained unexplored for over a century. The 20th century witnessed strategic incorporation of carboxylic acid functionalities into heterobicyclic systems, capitalizing on their dual roles as metabolic stability enhancers and binding affinity anchors. Carboxylic acids form salt bridges with basic residues (e.g., arginine, lysine) and coordinate metal ions in enzymatic active sites—a feature exploited in matrix metalloproteinase inhibitors and anticoagulants [6].
The structural evolution of these systems accelerated with the advent of structure-activity relationship (SAR) studies. AMD3100 (plerixafor), a symmetrical bicyclam-based CXCR4 antagonist containing a central benzene dicarboxylic acid motif, exemplified this class but suffered from cardiotoxicity and poor oral bioavailability [5]. This limitation prompted exploration of heteroaromatic carboxylic acid bioisosteres, leading to compounds like WZ811, where pyridine-2,5-dicarboxylic acid replaced benzene dicarboxylate to improve target engagement. Subsequent innovations introduced thiophene and furan analogs, leveraging their enhanced dipole moments (0.52–0.71 D) for stronger electrostatic interactions with residues like ASP97 in CXCR4 [5]. Synthetic methodologies concurrently advanced from classical routes (e.g., Paal-Knorr condensation) to transition-metal-catalyzed C–H functionalization, enabling efficient construction of unsymmetrical 2,5-furan/thiophene dicarboxylic acid derivatives [1].
Table 2: Evolution of Bicyclic Carboxylic Acid Pharmacophores
Generation | Representative Compound | Core Structure | Therapeutic Application | Limitations |
---|---|---|---|---|
1st (1990s) | AMD3100 | Benzene-1,4-dicarboxylic acid | Stem cell mobilization | Cardiotoxicity, low oral bioavailability |
2nd (2000s) | WZ811 | Pyridine-2,5-dicarboxylic acid | CXCR4 antagonism | Metabolic instability |
3rd (2010s+) | 3-Thien-2-yl-2-furoic acid derivatives | Thiophene-furan carboxylic acid | Anti-inflammatory agents | Under investigation |
The molecular architecture of 3-Thien-2-yl-2-furoic acid integrates three pharmacophoric elements: a hydrogen-bond-donating carboxylic acid, a hydrogen-bond-accepting furan oxygen, and a thiophene sulfur capable of forming σ-hole interactions. This configuration enables multifaceted target engagement. The carboxylic acid group, with predicted pKa ~3.5–4.0, exists partially ionized at physiological pH, facilitating ionic binding to basic residues in protein binding pockets [2] [6]. Crystallographic studies of analogous furoates reveal bidentate hydrogen bonding with backbone amides (e.g., ASN86 in COX-2), while the sulfur atom in thiophene participates in sulfur-π interactions with aromatic residues like phenylalanine or tyrosine [1] [5].
Electronic modulation through the unsymmetrical bicyclic system confers distinct advantages over homocyclic analogs. Density functional theory (DFT) calculations indicate that the electron-rich furan ring (HOMO: −7.8 eV) directs electrophilic substitution to the C5 position, whereas the thiophene moiety (HOMO: −7.3 eV) preferentially undergoes functionalization at C2/C5 positions. This electronic asymmetry creates localized regions of high electron density adjacent to the carboxylic acid, enhancing its electrostatic potential and strengthening interactions with cationic residues [5]. Molecular dynamics simulations of CXCR4 inhibitors containing this scaffold demonstrate persistent hydrogen bonding between the carboxylate group and ASP97—an interaction critical for disrupting CXCL12 binding [5].
From a medicinal chemistry perspective, the scaffold offers three strategic vectors for modification:
Table 3: Structure-Property Relationships of 3-Thien-2-yl-2-furoic Acid Derivatives
Modification Site | Functional Group | Effect on LogP | Effect on Solubility (mg/mL) | Target Affinity (IC₅₀) |
---|---|---|---|---|
Carboxylic acid | -CO₂H | 0 (reference) | 0.15 | 100 nM |
Tetrazole | +0.3 | 0.42 | 85 nM | |
Acyl sulfonamide | -0.7 | 0.08 | 220 nM | |
Thiophene C5 | -H | 2.1 | 0.15 | 100 nM |
-Br | 2.8 | 0.09 | 32 nM | |
-CH₃ | 2.5 | 0.12 | 110 nM | |
Furan C5 | -H | 2.1 | 0.15 | 100 nM |
-NO₂ | 1.8 | 0.07 | 25 nM |
The scaffold's structural compactness (molecular weight: 178 Da) aligns with fragment-based drug design principles, enabling efficient optimization. Computational models predict favorable ligand efficiency metrics (>0.35 kcal/mol/heavy atom) when the carboxylic acid engages charged residues, supporting its utility as a "molecular anchor" in lead optimization campaigns [5] [9].
CAS No.: 6754-13-8
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.:
CAS No.: 224635-63-6